molecular formula C12H7Cl2N3O2S B286632 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone

4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone

Cat. No. B286632
M. Wt: 328.2 g/mol
InChI Key: QPUNXBZPYVPLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone, also known as DM-PYR, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DM-PYR is a pyridazinone derivative that exhibits a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone is not fully understood. However, it has been suggested that 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone exerts its biological activities by inhibiting the activity of certain enzymes or signaling pathways. For example, 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone has been shown to exhibit a broad range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to reduce the activation of immune cells such as macrophages and T cells. 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the replication of certain viruses such as hepatitis C virus (HCV).

Advantages and Limitations for Lab Experiments

4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it exhibits a broad range of biological activities, making it a versatile tool for studying various biological processes. However, 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, its effects may vary depending on the cell type or disease model used.

Future Directions

There are several future directions for the study of 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone. One direction is to further elucidate its mechanism of action, which could lead to the development of more specific and potent drugs. Another direction is to explore its potential applications in the treatment of other diseases, such as autoimmune diseases or neurodegenerative diseases. Finally, the development of new derivatives of 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone could lead to the discovery of compounds with even more potent biological activities.

Synthesis Methods

The synthesis of 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 4,5-dichloro-3(2H)-pyridazinone in the presence of a suitable base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The yield of 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone can be improved by using a higher temperature or a longer reaction time.

Scientific Research Applications

4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs. 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of various diseases.

properties

Molecular Formula

C12H7Cl2N3O2S

Molecular Weight

328.2 g/mol

IUPAC Name

4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)pyridazin-3-one

InChI

InChI=1S/C12H7Cl2N3O2S/c1-19-6-2-3-8-9(4-6)20-12(16-8)17-11(18)10(14)7(13)5-15-17/h2-5H,1H3

InChI Key

QPUNXBZPYVPLNN-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(=O)C(=C(C=N3)Cl)Cl

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(=O)C(=C(C=N3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.